molecular formula C12H12N4 B2544006 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 956379-49-0

5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2544006
CAS No.: 956379-49-0
M. Wt: 212.256
InChI Key: JDENMXXNCZZSKT-UHFFFAOYSA-N
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Description

5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a dimethylphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylphenylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-methylpyrazole
  • 5-amino-1-phenylpyrazole
  • 4-amino-3,5-dimethylpyrazole

Uniqueness

5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-3-9(2)5-11(4-8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDENMXXNCZZSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(C=N2)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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